molecular formula C8H5ClN2O2S B14721656 Thiocyanic acid, 4-chloro-2-nitrobenzyl ester CAS No. 6803-36-7

Thiocyanic acid, 4-chloro-2-nitrobenzyl ester

Cat. No.: B14721656
CAS No.: 6803-36-7
M. Wt: 228.66 g/mol
InChI Key: YEEKANGTDBHSKW-UHFFFAOYSA-N
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Description

Thiocyanic acid, 4-chloro-2-nitrobenzyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiocyanate group attached to a benzyl ester, which is further substituted with a chlorine atom and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 4-chloro-2-nitrobenzyl ester typically involves the reaction of 4-chloro-2-nitrobenzyl alcohol with thiocyanic acid. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the esterification process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 4-chloro-2-nitrobenzyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are often employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzyl esters.

Scientific Research Applications

Thiocyanic acid, 4-chloro-2-nitrobenzyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of thiocyanic acid, 4-chloro-2-nitrobenzyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiocyanate group can act as a nucleophile. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Thiocyanic acid, 2,4-dinitrophenyl ester
  • 4-Nitrobenzyl thiocyanate

Comparison

Thiocyanic acid, 4-chloro-2-nitrobenzyl ester is unique due to the presence of both a chlorine atom and a nitro group on the benzyl ester. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the chlorine atom can influence the compound’s reactivity in substitution reactions, while the nitro group can affect its redox behavior.

Properties

CAS No.

6803-36-7

Molecular Formula

C8H5ClN2O2S

Molecular Weight

228.66 g/mol

IUPAC Name

(4-chloro-2-nitrophenyl)methyl thiocyanate

InChI

InChI=1S/C8H5ClN2O2S/c9-7-2-1-6(4-14-5-10)8(3-7)11(12)13/h1-3H,4H2

InChI Key

YEEKANGTDBHSKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CSC#N

Origin of Product

United States

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